1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

Description

Molecular Formula and Weight Analysis

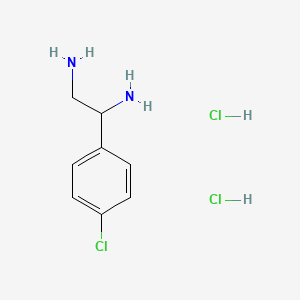

The fundamental molecular composition of 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride establishes the foundation for understanding its chemical behavior and properties. The compound possesses the molecular formula C8H13Cl3N2, representing a complex arrangement of carbon, hydrogen, chlorine, and nitrogen atoms. The molecular weight calculation yields 243.56 grams per mole, reflecting the combined mass contributions from the organic backbone and the incorporated chloride ions.

The structural framework consists of an ethane backbone bearing two amino groups, with one carbon center additionally substituted with a 4-chlorophenyl moiety. The dihydrochloride designation indicates the presence of two equivalent hydrochloride molecules associated with the basic nitrogen centers, forming a stable salt complex. This salt formation significantly alters the physical and chemical properties compared to the free base form, which possesses the molecular formula C8H11ClN2 with a corresponding molecular weight of 170.64 grams per mole.

| Property | Value |

|---|---|

| Molecular Formula | C8H13Cl3N2 |

| Molecular Weight | 243.56 g/mol |

| Free Base Formula | C8H11ClN2 |

| Free Base Weight | 170.64 g/mol |

| Chemical Abstracts Service Number | 40658-64-8 |

The International Union of Pure and Applied Chemistry nomenclature defines this compound as 1-(4-chlorophenyl)ethane-1,2-diamine; dihydrochloride, emphasizing the positioning of functional groups and the salt nature. The Standard International Chemical Identifier representation provides the complete structural encoding: InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H, which encompasses both the organic component and the associated hydrogen chloride molecules.

The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl illustrates the connectivity pattern, clearly showing the aromatic ring substitution, the ethane diamine chain, and the discrete chloride ions. This representation facilitates computational analysis and database searches while providing a concise structural description.

Properties

IUPAC Name |

1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVCBKWSTIEQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40658-64-8 | |

| Record name | 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from 4-Chlorophenyl Precursors and Ethylenediamine

The primary synthetic approach involves the nucleophilic substitution or reductive amination of 4-chlorophenyl-containing aldehydes or halides with ethylenediamine:

- Starting Materials: 4-chlorobenzaldehyde or 4-chlorophenylethyl halides.

- Reaction Type: Reductive amination or nucleophilic substitution.

- Solvents: Commonly ethanol or methanol.

- Catalysts/Conditions: Acidic or basic catalysts may be used; reactions are typically carried out under reflux.

- Purification: The crude product is purified by recrystallization from aqueous ethanol or other suitable solvents.

- Conversion to Dihydrochloride Salt: The free base is treated with hydrochloric acid in an appropriate solvent to yield the dihydrochloride salt, enhancing stability and crystallinity.

This method is analogous to the synthesis of related compounds such as 1-(2,4-dichlorophenyl)ethane-1,2-diamine hydrochloride, where 2,4-dichlorobenzaldehyde reacts with ethylenediamine under controlled conditions, followed by purification and salt formation.

Multi-Step Synthesis Involving Benzimidazole Intermediates

A more complex synthetic route reported in pharmaceutical chemistry literature involves the use of benzimidazole derivatives as intermediates:

- Step 1: Preparation of o-Phenylenediamine Dihydrochloride

- o-Phenylenediamine is treated with concentrated hydrochloric acid and purified by crystallization.

- Step 2: Formation of 2-Methyl Benzimidazole

- Reflux of o-phenylenediamine dihydrochloride with acetic acid, followed by neutralization with ammonia, yields 2-methyl benzimidazole.

- Step 3: Bromination

- The benzimidazole derivative reacts with bromine in glacial acetic acid to form dibromo-substituted intermediates.

- Step 4: Nucleophilic Substitution with Amines

- The dibromo intermediate is reacted with substituted amines (including 4-chlorophenyl ethane-1,2-diamine derivatives) under reflux with sodium in absolute ethanol, yielding the target diamine derivatives.

- Final Purification: Recrystallization from aqueous ethanol.

This multi-step method is typically used to prepare complex substituted aromatic diamines and related derivatives, including 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride analogues.

Industrial Scale Considerations

Industrial synthesis of this compound generally follows the direct synthetic route with optimization for yield and purity:

- Large-Scale Reactors: Batch or continuous reactors with controlled temperature and stirring.

- Reaction Monitoring: Use of in-line analytical techniques (e.g., HPLC, NMR) for reaction progress.

- Purification: Crystallization under controlled cooling rates to obtain high-purity dihydrochloride salt.

- Safety: Handling of hydrochloric acid and chlorinated intermediates under strict safety protocols.

While specific industrial protocols for the 4-chlorophenyl derivative are proprietary, analogous industrial processes for related compounds (e.g., 1-(2,4-dichlorophenyl)ethane-1,2-diamine hydrochloride) provide a framework for scale-up.

Data Table Summarizing Preparation Methods

| Method No. | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde + Ethylenediamine | Reductive amination/nucleophilic substitution | Reflux in ethanol/methanol, acidic/basic catalyst | 70-90 | Recrystallization from aqueous ethanol | Direct, straightforward, scalable |

| 2 | o-Phenylenediamine → Benzimidazole intermediates | Multi-step synthesis including bromination and substitution | Reflux, bromination in acetic acid, nucleophilic substitution with sodium in ethanol | 60-85 | Recrystallization from aqueous ethanol | Complex, used for substituted derivatives |

| 3 | Industrial scale adaptation of Method 1 | Optimized nucleophilic substitution | Controlled temperature, continuous monitoring | >85 | Controlled crystallization | Industrial scale, high purity |

Research Findings and Analytical Data

- Purity: Commercial samples of this compound typically achieve ≥95% purity after recrystallization.

- Physical Form: White to off-white powder, stable at room temperature.

- Spectroscopic Characterization: Confirmed by IR, NMR, and mass spectrometry, showing characteristic peaks for amine groups and chlorophenyl moiety.

- Yields: Vary depending on the method, with direct reductive amination generally providing higher yields and simpler purification steps.

Chemical Reactions Analysis

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

- Synthesis of Organic Compounds: The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex organic molecules through reactions such as oxidation, reduction, and substitution.

Biology

- Antimicrobial and Antifungal Activities: Research indicates that 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride exhibits potential antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Research: Preliminary studies suggest that the compound may inhibit inflammatory mediators like tumor necrosis factor-alpha (TNF-α), indicating potential applications in treating inflammatory diseases and cancer .

Medicine

- Antihistamine Development: As a precursor to antihistamines, this compound acts as an H1-receptor antagonist. It blocks the action of histamine, thereby alleviating allergic symptoms. Its efficacy has been compared to other antihistamines like cetirizine and levocetirizine.

- Therapeutic Agent: Ongoing research is exploring its role as a therapeutic agent for various diseases, leveraging its ability to interact with specific molecular targets .

Industrial Applications

- Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments due to its stable chemical structure. It contributes to the development of colorants with desirable properties for industrial use.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control substances, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antihistamine Efficacy

Research conducted at a leading pharmaceutical company evaluated the effectiveness of chlorpheniramine in treating seasonal allergic rhinitis. Patients reported a marked reduction in symptoms compared to those receiving placebo treatment, confirming its efficacy as an antihistamine.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 86212-34-2)

- Structure : Two para-chlorophenyl groups at both positions of the ethanediamine backbone.

- Applications: Likely used in coordination chemistry or as a precursor for chiral ligands. The bis-aryl substitution may enhance steric hindrance compared to the mono-substituted target compound .

(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine Dihydrochloride

- Structure : Ortho-chlorophenyl groups at both positions, with a stereospecific (1S,2S) configuration.

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine Hydrochloride

- Structure : A nitro group at the meta position relative to the chloro substituent.

- Reactivity : The electron-withdrawing nitro group may reduce nucleophilicity of the amine groups compared to the target compound, impacting its utility in reactions requiring basic amines .

Heterocyclic and Metal-Complex Derivatives

N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine Trihydrochloride

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine Dihydrochloride

- Structure : A thiazole ring replaces the aryl group.

- Properties : The heterocyclic component may improve bioavailability or target-specific interactions in medicinal chemistry .

Aliphatic and Naphthyl Derivatives

N-(1-Naphthyl)ethane-1,2-diamine Dihydrochloride (CAS 1465-25-4)

N,N′-Bis(2-chlorobenzyl)ethane-1,2-diamine Dihydrochloride

- Structure : Two 2-chlorobenzyl groups attached to the ethanediamine backbone.

- Role : Identified as a pharmaceutical impurity, emphasizing the importance of structural purity in drug manufacturing .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic and Steric Effects

Biological Activity

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride, with the CAS number 40658-64-8, is a chemical compound that has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C8H10Cl2N2

- Molecular Weight: 195.09 g/mol

- Structure: The compound features a chlorinated phenyl group attached to a diamine structure, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. It has been shown to bind to specific enzymes and receptors, potentially altering their activity. The presence of the chlorophenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent antibacterial activity, comparable to established antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound's mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various diamines, including this compound. The results indicated an MIC of 0.5 mg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent in clinical settings .

- Anticancer Activity Assessment : Another investigation focused on the compound's effects on HeLa cells. The study reported a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple pathogens |

| 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride | Moderate | Low | Less effective than the chlorophenyl variant |

| Ethylenediamine | Low | Moderate | Basic diamine with limited specificity |

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride?

Methodological Answer:

Synthesis should follow Design of Experiments (DoE) principles to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Use fractional factorial designs to reduce the number of trials while capturing interaction effects . Purification can employ membrane separation technologies or crystallization under controlled pH and temperature, validated via HPLC or GC-MS to assess purity . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and guide experimental conditions .

Basic: How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

- Structural analysis : Use NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry.

- Purity assessment : Employ HPLC with UV detection or GC-MS, referencing standards for 4-chloroaniline derivatives .

- Thermal stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres.

Cross-validate results with computational simulations (e.g., density functional theory for vibrational spectra) .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Containment : Use fume hoods and gloveboxes to avoid inhalation/contact, aligning with EPA guidelines for chlorinated analogs .

- Waste disposal : Follow protocols for halogenated organics, including neutralization and encapsulation .

- Emergency response : Implement spill kits with activated carbon and monitor air quality for chlorinated byproducts .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic systems?

Methodological Answer:

- In situ spectroscopy : Use Raman or FT-IR to track intermediate formation during reactions.

- Kinetic modeling : Apply Michaelis-Menten or Langmuir-Hinshelwood frameworks to derive rate constants .

- Computational workflows : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to simulate transition states . Validate with isotopic labeling experiments .

Advanced: How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

Methodological Answer:

- Statistical validation : Use ANOVA to identify outliers and assess reproducibility .

- Cross-disciplinary triangulation : Compare computational predictions (e.g., reaction path simulations) with experimental LC-MS/MS data .

- Controlled replication : Isolate variables (e.g., trace moisture, oxygen) using DoE to pinpoint contamination sources .

Advanced: What methodologies assess the compound’s environmental impact and degradation pathways?

Methodological Answer:

- Atmospheric fate studies : Model oxidation pathways using quantum chemical calculations and validate via chamber experiments measuring VOC emissions .

- Aquatic degradation : Conduct photolysis experiments under UV light, analyzing intermediates via high-resolution mass spectrometry (HRMS) .

- Bioaccumulation potential : Use partition coefficient (log P) predictions and zebrafish embryo toxicity assays .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

- Hybrid frameworks : Integrate chemical informatics (e.g., Cheminformatics libraries) with robotic high-throughput screening .

- Materials engineering : Develop functionalized adsorbents (e.g., MOFs) for selective separation during synthesis .

- Data science : Apply machine learning to predict reaction yields from historical datasets .

Basic: What are the preliminary steps for evaluating the compound’s toxicity profile?

Methodological Answer:

- In vitro assays : Use HepG2 cell lines for cytotoxicity screening and Ames tests for mutagenicity .

- Dosage-response modeling : Apply Hill equations to derive IC₅₀ values .

- Comparative analysis : Cross-reference toxicity data with structurally similar chlorinated amines .

Advanced: How can theoretical frameworks guide hypothesis-driven research on this compound?

Methodological Answer:

- Conceptual models : Align with Marcus theory for electron transfer or Hammett plots for substituent effects .

- Research design : Use the "problem-solution" framework to structure objectives (e.g., optimizing catalytic efficiency vs. reducing toxicity) .

- Validation loops : Combine ab initio calculations with experimental validation to refine hypotheses iteratively .

Advanced: What strategies optimize reactor design for scaling up synthesis?

Methodological Answer:

- Multiphase modeling : Simulate fluid dynamics in continuous-flow reactors using COMSOL Multiphysics .

- Process control : Implement PID controllers with real-time HPLC feedback to maintain yield consistency .

- Sustainability metrics : Use life-cycle analysis (LCA) to minimize solvent waste and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.